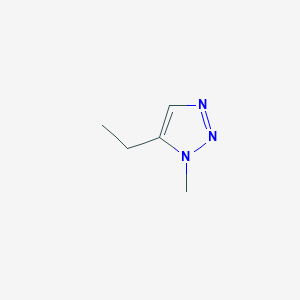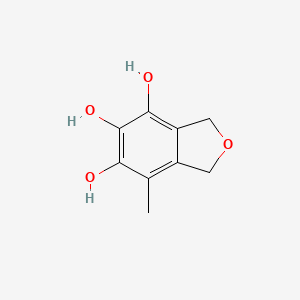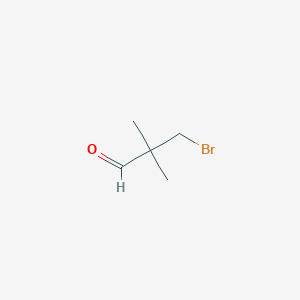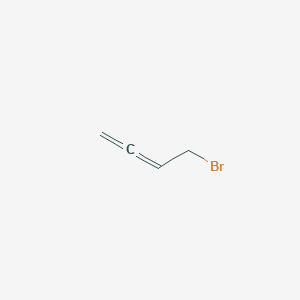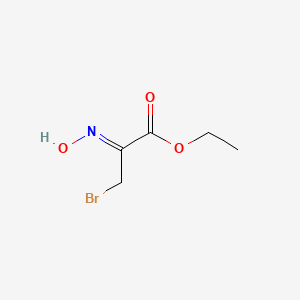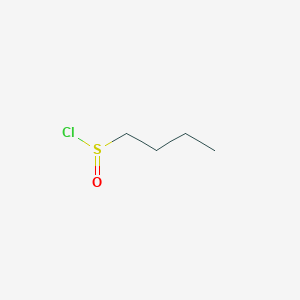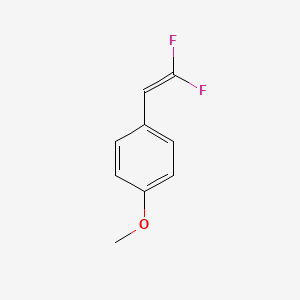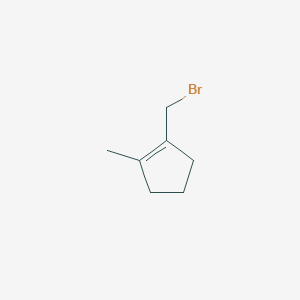
1-(bromomethyl)-2-methylcyclopent-1-ene
Übersicht
Beschreibung
1-(Bromomethyl)-2-methylcyclopent-1-ene, also known as BMMC, is a synthetic organic compound used in a variety of scientific and industrial applications. BMMC is a derivative of cyclopentene, a five-membered ring compound. BMMC is a colorless liquid at room temperature and is relatively stable. BMMC is a versatile compound that has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of polymers and other materials.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 1-(bromomethyl)-2-methylcyclopent-1-ene can be achieved through a multi-step process involving the conversion of starting materials to intermediates and ultimately to the final product. The key steps in the synthesis pathway include the preparation of the starting material, the bromination of the cyclopentene ring, and the introduction of the methyl group at the 2-position of the cyclopentene ring.
Starting Materials
Cyclopentene, Bromine, Methylmagnesium bromide, Diethyl ether, Sodium sulfate, Magnesium sulfate, Sodium chloride, Sodium bicarbonate, Wate
Reaction
Step 1: Cyclopentene is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to yield 1-bromocyclopentene., Step 2: 1-bromocyclopentene is then reacted with methylmagnesium bromide in diethyl ether to yield 1-(bromomethyl)cyclopentene., Step 3: The 1-(bromomethyl)cyclopentene is then reacted with sodium sulfate, magnesium sulfate, and sodium chloride to remove any remaining water and impurities., Step 4: The purified 1-(bromomethyl)cyclopentene is then reacted with sodium bicarbonate and water to introduce the methyl group at the 2-position of the cyclopentene ring, yielding 1-(bromomethyl)-2-methylcyclopent-1-ene.
Wissenschaftliche Forschungsanwendungen
1-(bromomethyl)-2-methylcyclopent-1-ene has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of polymers and other materials. 1-(bromomethyl)-2-methylcyclopent-1-ene has also been used in the study of the mechanism of action of various drugs, as well as in the study of the biochemical and physiological effects of various compounds.
Wirkmechanismus
The mechanism of action of 1-(bromomethyl)-2-methylcyclopent-1-ene is not fully understood. However, it is believed that 1-(bromomethyl)-2-methylcyclopent-1-ene acts as an alkylating agent, meaning it can react with other molecules to form covalent bonds. This reaction can lead to the formation of new molecules or the alteration of existing molecules. 1-(bromomethyl)-2-methylcyclopent-1-ene is also believed to be involved in the formation of reactive oxygen species, which can lead to cellular damage and other physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(bromomethyl)-2-methylcyclopent-1-ene are not fully understood. However, it is believed that 1-(bromomethyl)-2-methylcyclopent-1-ene can act as an alkylating agent, meaning it can react with other molecules to form covalent bonds. This reaction can lead to the formation of new molecules or the alteration of existing molecules. 1-(bromomethyl)-2-methylcyclopent-1-ene is also believed to be involved in the formation of reactive oxygen species, which can lead to cellular damage and other physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(bromomethyl)-2-methylcyclopent-1-ene in laboratory experiments include its versatility and its stability. 1-(bromomethyl)-2-methylcyclopent-1-ene is a versatile compound that can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is also relatively stable, making it suitable for use in laboratory experiments.
The limitations of using 1-(bromomethyl)-2-methylcyclopent-1-ene in laboratory experiments include its potential toxicity and its potential to react with other molecules. 1-(bromomethyl)-2-methylcyclopent-1-ene is toxic when ingested, and it can react with other molecules to form covalent bonds, leading to the formation of new molecules or the alteration of existing molecules.
Zukünftige Richtungen
The future directions for the use of 1-(bromomethyl)-2-methylcyclopent-1-ene in scientific research include the study of its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of new compounds. Additionally, further research is needed to determine the most effective methods of synthesizing 1-(bromomethyl)-2-methylcyclopent-1-ene and to develop new methods of synthesizing 1-(bromomethyl)-2-methylcyclopent-1-ene. Additionally, further research is needed to determine the potential toxicity of 1-(bromomethyl)-2-methylcyclopent-1-ene and to develop methods to reduce its potential toxicity. Finally, further research is needed to explore the potential applications of 1-(bromomethyl)-2-methylcyclopent-1-ene in the synthesis of new compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2-methylcyclopentene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c1-6-3-2-4-7(6)5-8/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMDLYDGPILRPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450815 | |
| Record name | 1-(Bromomethyl)-2-methylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2-methylcyclopentene | |
CAS RN |
99439-91-5 | |
| Record name | 1-(Bromomethyl)-2-methylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine](/img/structure/B6596604.png)
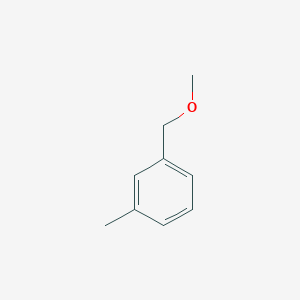
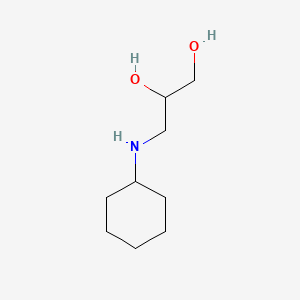
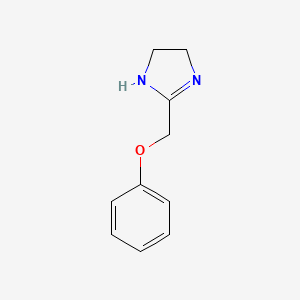
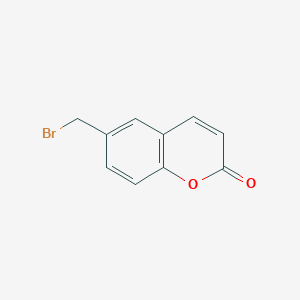
![methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate, trans](/img/structure/B6596637.png)
![[(E)-2-azidoethenyl]benzene](/img/structure/B6596639.png)
